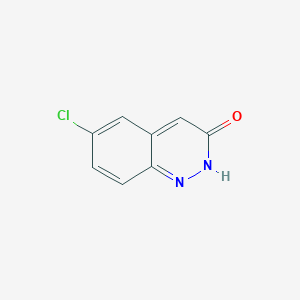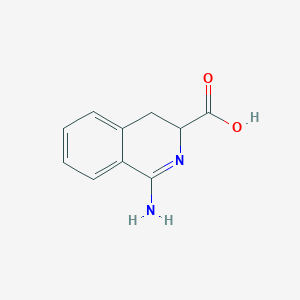
1-amino-3,4-dihydroisoquinoline-3-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a dihydroisoquinoline ring. It has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid can be synthesized through various methods. One efficient method involves the palladium-catalyzed intramolecular C–H bond aminoimidoylation of α-benzyl-α-isocyanoacetates. This reaction employs O-benzoyl hydroxylamines as electrophilic amino sources and proceeds under redox-neutral conditions . Another traditional method includes the nucleophilic substitution of readily prepared 3,4-dihydroisoquinolines and the Bischler-Napieralski reaction starting from urea .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The palladium-catalyzed method is preferred due to its efficiency and practicality, allowing for the formation of the desired product in one step with minimal by-products .
化学反应分析
Types of Reactions: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline analogs.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-amino-3,4-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound inhibits enzymes such as D-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to a decrease in oxidative stress and improved neuronal function, which is beneficial in treating neurodegenerative diseases .
相似化合物的比较
3,4-Dihydroisoquinoline-3-carboxylic acid: Lacks the amino group, resulting in different chemical properties and biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Contains an additional hydrogen atom, leading to variations in reactivity and enzyme inhibition.
6,7-Dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid: Possesses hydroxyl groups, enhancing its antioxidant properties.
Uniqueness: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on the dihydroisoquinoline ring. This structural feature contributes to its distinct chemical reactivity and potent enzyme inhibitory activity, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
758726-16-8 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
1-amino-3,4-dihydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c11-9-7-4-2-1-3-6(7)5-8(12-9)10(13)14/h1-4,8H,5H2,(H2,11,12)(H,13,14) |
InChI 键 |
STBHRTRQOWKPNV-UHFFFAOYSA-N |
规范 SMILES |
C1C(N=C(C2=CC=CC=C21)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


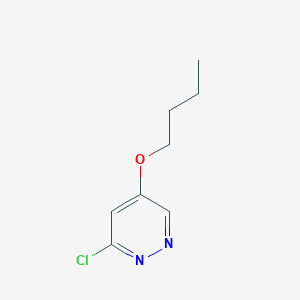


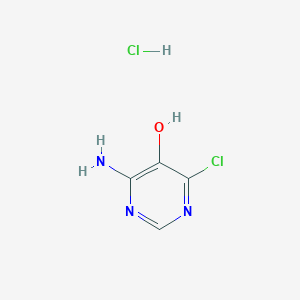
![2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11908770.png)



![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)

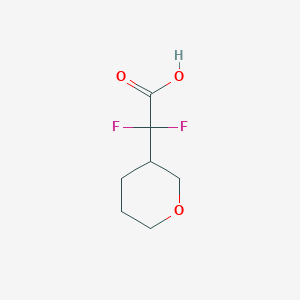
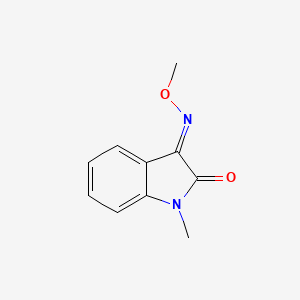
![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)
